molecular formula C8H6BrClN2 B1451278 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine CAS No. 2301832-06-2

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No. B1451278
M. Wt: 245.5 g/mol
InChI Key: VYMSGTAZBSRLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine (BCMIP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is a colorless, crystalline solid with a molecular weight of 256.77 g/mol and a melting point of 140-142°C. BCMIP is a versatile compound that has been used in a variety of scientific research applications, including as a fluorescent dye, a photochemical reagent, and a fluorescent probe for imaging.

Scientific Research Applications

Antituberculosis Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Method : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with varying doses of the compound Q203 .
  • Results : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Synthesis of Imidazo[1,2-a]pyridines

  • Field : Organic Chemistry
  • Application : A series of imidazo[1,2-a]pyridines were synthesized using a solvent- and catalyst-free method . These compounds have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Method : A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesizer . The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
  • Results : After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .

Light-Sensitive Dyes and Optical Media for Data Storage

  • Field : Material Science
  • Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes and in optical media for data storage .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Pesticides and Fungicides

  • Field : Agriculture
  • Application : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Fluorescent Probes

  • Field : Biochemistry
  • Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Organic Chemical Synthesis Intermediate

  • Field : Organic Chemistry
  • Application : 8-Bromo-6-chloroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not specified in the source .

properties

IUPAC Name

6-bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSGTAZBSRLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
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Reactant of Route 6
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine

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